

Technical Guide: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B1301548

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CAS Number: 284665-40-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine**, a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. While specific in-depth experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from research on structurally related compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.^{[1][2]} The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity.^[3] This guide presents generalized experimental protocols and plausible signaling pathways based on the broader class of 2-aminothiazole derivatives to serve as a foundational resource for researchers.

Chemical Structure and Properties

- IUPAC Name: **4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine**

- CAS Number: 284665-40-3
- Molecular Formula: C₁₁H₆F₆N₂S
- Appearance: Off-white to pale yellow solid (typical for this class of compounds).

Physicochemical Properties (Predicted)

Property	Value
Molecular Weight	312.24 g/mol
XLogP3	4.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	1

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.^{[4][5]} This reaction typically involves the condensation of an α -haloketone with a thioamide or thiourea.^[4]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure for the synthesis of 4-aryl-2-aminothiazoles and serves as a representative example.

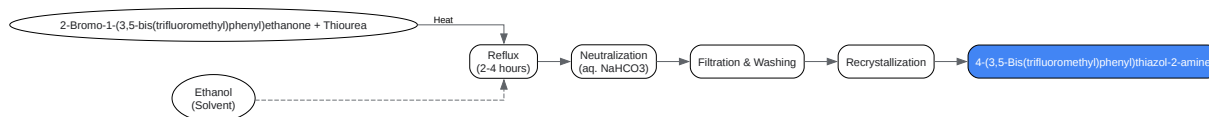
Materials:

- 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (α -haloketone)

- Thiourea
- Ethanol or other suitable polar solvent
- Sodium bicarbonate or other mild base

Procedure:

- Dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and an equimolar amount of thiourea in ethanol.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the crude product with water and a small amount of cold ethanol.
- Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified **4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine**.



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Caption: Generalized workflow for the Hantzsch synthesis of **4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine**.

Biological Activity and Potential Applications

While specific biological data for **4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine** is not readily available, the 2-aminothiazole scaffold is a key feature in numerous biologically active compounds.^{[6][7]} Derivatives of this class have demonstrated a wide range of therapeutic potential.

Table of Potential Biological Activities of 2-Aminothiazole Derivatives

Biological Activity	Description
Anticancer	Many 2-aminothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. ^[8] They can induce apoptosis and cause cell cycle arrest. ^[9] The FDA-approved kinase inhibitor Dasatinib contains a 2-aminothiazole core.
Antimicrobial	This class of compounds has shown activity against a range of bacterial and fungal pathogens. ^[10]
Kinase Inhibition	The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. ^[11]
Antioxidant	Some aminothiazole derivatives have been shown to possess antioxidant properties by scavenging free radicals. ^[12]

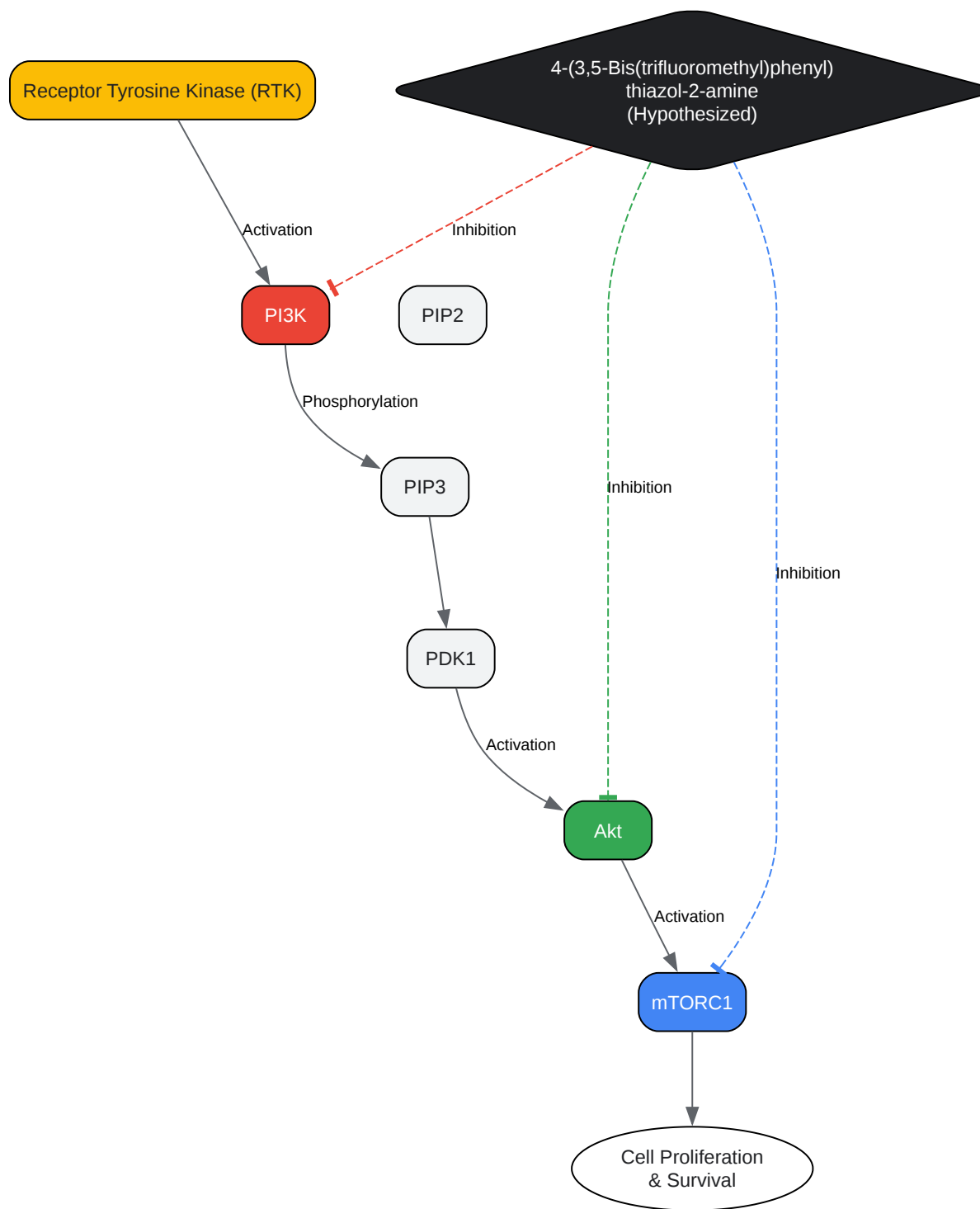
The presence of two trifluoromethyl groups on the phenyl ring is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.^[3] Furthermore, the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.^[3]

Potential Mechanism of Action and Signaling Pathways

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for **4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine** could involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival.^[11]

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.^[13] Many small molecule inhibitors target components of this pathway.



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Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Representative Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer activity of a novel compound like **4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine**.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium
- 96-well plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated and untreated cells to extract total protein.
- Quantify the protein concentration in each lysate.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against the target apoptosis-related proteins.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a compound of significant interest for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data for this molecule is sparse, the well-documented biological activities of the 2-aminothiazole scaffold, combined with the property-enhancing effects of the bis(trifluoromethyl)phenyl group, suggest a high potential for potent biological activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate their own studies on this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

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